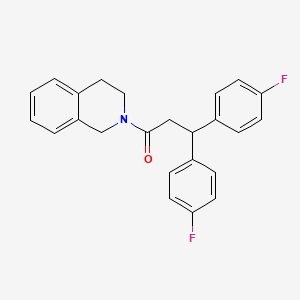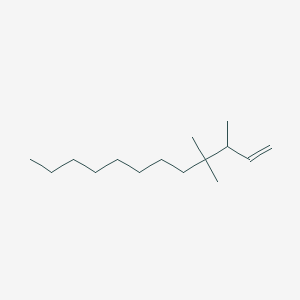
3,4,4-Trimethyldodec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyldodec-1-ene is an organic compound with the molecular formula C15H30. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its branched structure, which includes three methyl groups attached to the dodec-1-ene chain. Alkenes like this compound are important in various chemical processes and industrial applications due to their reactivity and ability to undergo a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyldodec-1-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the alkene to the corresponding alkane.
Substitution: The compound can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of co-oxidants.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under ambient conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 3,4,4-Trimethyldodecane.
Substitution: Halogenated alkanes such as 3,4,4-Trimethyl-1-bromododecane.
Scientific Research Applications
3,4,4-Trimethyldodec-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of alkenes with biological molecules, providing insights into biochemical pathways and mechanisms.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and lubricants, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,4,4-Trimethyldodec-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bond acts as a reactive site, allowing the compound to participate in addition, oxidation, and reduction reactions. The molecular targets and pathways involved vary depending on the context of the reaction. For example, in hydrogenation reactions, the double bond interacts with hydrogen atoms in the presence of a catalyst to form a saturated alkane.
Comparison with Similar Compounds
Similar Compounds
3,4,4-Trimethylpent-1-ene: Another branched alkene with a similar structure but a shorter carbon chain.
3,3,4-Trimethylpent-1-ene: A closely related compound with a slight variation in the position of the methyl groups.
Uniqueness
3,4,4-Trimethyldodec-1-ene is unique due to its longer carbon chain and the specific arrangement of methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
824391-96-0 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
3,4,4-trimethyldodec-1-ene |
InChI |
InChI=1S/C15H30/c1-6-8-9-10-11-12-13-15(4,5)14(3)7-2/h7,14H,2,6,8-13H2,1,3-5H3 |
InChI Key |
RMRJHFLZUUNCJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


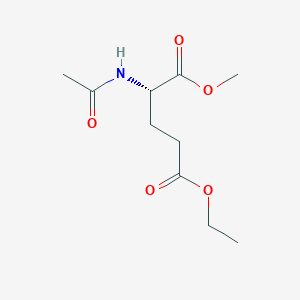
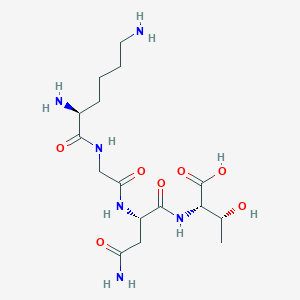
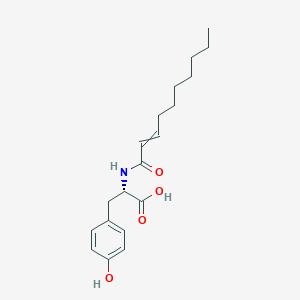
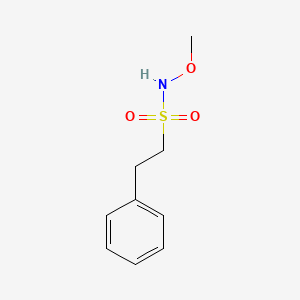
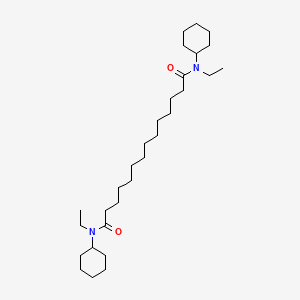
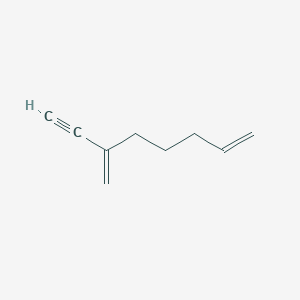
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
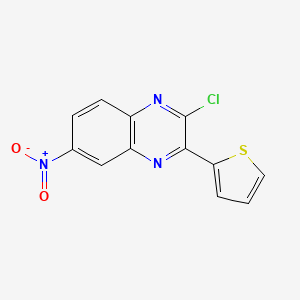
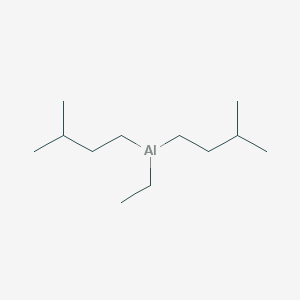
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)

